molecular formula C19H19N3O4 B2769378 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 1007186-21-1

4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2769378
CAS No.: 1007186-21-1
M. Wt: 353.378
InChI Key: BZVMJEMSBNUIIM-UHFFFAOYSA-N
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Description

4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

The green synthesis of pyrazol derivatives, including 4,4’-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), shows significant potential for corrosion mitigation in the petroleum industry. These compounds, developed under ultrasonic irradiation, demonstrated high protection efficiency against N80 steel corrosion in a simulated acidizing environment, highlighting their importance in oil well stimulation processes (Singh et al., 2020).

Optical and Electronic Applications

Research on 2-pyrazoline derivatives, which include compounds structurally related to 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol, has revealed their versatile optical properties. These compounds exhibit fluorescent behavior and second-order non-linear optical properties, making them suitable for applications in electronic devices and materials. The liquid crystalline behavior of certain derivatives further underscores their potential in the development of advanced optical materials (Barberá et al., 1998).

Green Chemistry and Catalysis

The synthesis of pyranopyrazoles, utilizing environmentally friendly methods, demonstrates the application of these compounds in green chemistry. A notable example is the use of isonicotinic acid as a dual and biological organocatalyst in the solvent-free synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, highlighting the compound's relevance in sustainable chemical processes (Zolfigol et al., 2013).

Electrochromic Materials

The development of electrochromic materials using pyrazole-based compounds, such as those structurally related to this compound, is another notable application. These materials exhibit significant changes in coloration and transmittance upon electrical stimulation, offering potential uses in smart windows, displays, and other electrochromic devices (Zhao et al., 2014).

Biological Activities

The exploration of pyrazoline derivatives for their biological activities has led to findings of compounds with potential antidepressant properties. Studies on 3,5-diphenyl-2-pyrazoline derivatives, including those with methoxyphenyl substitutions, have shown promising results in reducing immobility times in animal models, suggesting their potential as antidepressant agents (Palaska et al., 2001).

Properties

IUPAC Name

4-[1-(3-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13-18(19(23)22(20-13)15-8-4-3-5-9-15)17(12-21(24)25)14-7-6-10-16(11-14)26-2/h3-11,17,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMQQOYMUODDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.